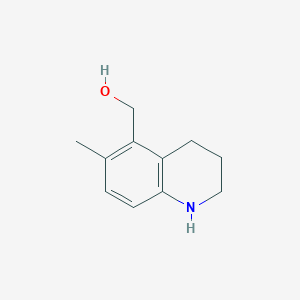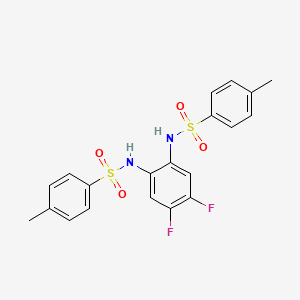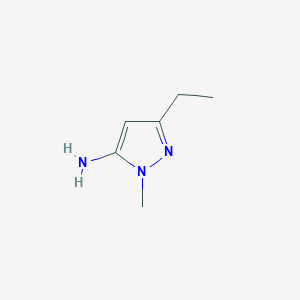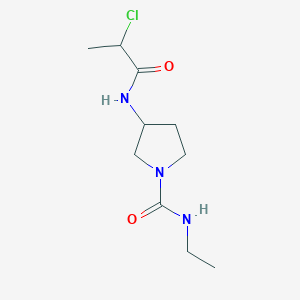![molecular formula C16H15Cl2N5O2S B3007752 6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 896298-61-6](/img/structure/B3007752.png)
6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a useful research compound. Its molecular formula is C16H15Cl2N5O2S and its molecular weight is 412.29. The purity is usually 95%.
BenchChem offers high-quality 6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is of interest in pharmaceutical research due to its potential biological activity. The presence of a triazolo[4,3-b][1,2,4]triazin-7-one moiety can be associated with various biological activities, including antiviral, antibacterial, and antitumor properties. Researchers may explore its efficacy as a lead compound for drug development, particularly in cancer chemotherapy, where it could inhibit tumor cell growth and affect the function of proteins and nucleic acids .
Agrochemical Development
Compounds with similar structures have been utilized in the development of agrochemicals. The dichlorophenyl group, in particular, is a common moiety in herbicides and pesticides. This compound could be investigated for its effectiveness in plant protection and its potential as a new class of agrochemicals .
Material Science
In material science, the compound’s thermal stability and potential electronic properties make it a candidate for investigation in the development of light-harvesting materials, sensors, and electronic materials. Its unique structure could contribute to the advancement of organic electronics .
Catalysis
The sulfur-containing moiety within this compound suggests potential applications in catalysis. Researchers might study its ability to act as a ligand in metal complexes, which are often used as catalysts in organic synthesis and industrial chemical reactions .
Dye Synthesis
The compound’s structure indicates potential utility in the synthesis of dyes. Its aromatic system and the presence of substituents like tert-butyl and dichlorophenyl groups could be explored for colorimetric properties and applications in dye-sensitized solar cells .
Analytical Chemistry
In analytical chemistry, this compound could be used as a precursor for the synthesis of various analytical reagents. Its potential to form complexes with metals might be exploited in the development of new detection methods for metal ions .
Molecular Magnetism
Due to the potential for intramolecular interactions and the presence of heterocyclic rings, this compound could be of interest in the study of molecular magnetism. It might serve as a building block for the synthesis of materials with magnetic properties .
Biomedical Research
Finally, the compound’s potential interaction with biological molecules makes it a subject of interest in biomedical research. It could be studied for its binding affinity to proteins or nucleic acids, which is crucial in understanding disease mechanisms and developing therapeutic agents .
Eigenschaften
IUPAC Name |
6-tert-butyl-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N5O2S/c1-16(2,3)12-13(25)19-14-20-21-15(23(14)22-12)26-7-11(24)8-4-5-9(17)10(18)6-8/h4-6H,7H2,1-3H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJRKTGAGZZRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)Cl)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromo-2-methoxyphenyl)methyl]-2,4,5-trifluoroaniline](/img/structure/B3007672.png)
![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007675.png)


![3-allyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007680.png)
![5-bromo-2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B3007681.png)


![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3007685.png)
![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007689.png)

![7-chloro-6-methyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B3007692.png)